(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3S/c1-25-17-11-13-18(14-12-17)27-15-20-19-9-5-6-10-21(19)26-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLDNIOBKESJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyphenyl group can be introduced via etherification reactions, while the phenylmethanone moiety can be added through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the benzofuran core is particularly significant due to its known biological activity .
Medicine
In medicinal chemistry, (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can engage in π-π stacking interactions, while the methoxyphenyl and phenylmethanone groups can form hydrogen bonds and hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated molecular weight due to incomplete data in .
Substituent Effects on Properties
Electronic Effects
- 4-Methoxy Group (Target) : Electron-donating via resonance, increasing benzofuran ring electron density. This may enhance reactivity in electrophilic substitutions .
- 2-Methylphenyl () : Weak electron-donating via inductive effects, offering minimal electronic perturbation .
Lipophilicity and Solubility
- The sulfanyl group in all analogs increases lipophilicity compared to oxygen ethers.
- The 4-methoxy group in the target compound slightly improves water solubility relative to the CF₃ -substituted analog (), which is highly hydrophobic .
Reactivity and Stability
- Sulfanyl Linkages : Prone to oxidation, forming sulfoxides or sulfones. This reactivity is critical in drug design for metabolic stability .
Biological Activity
The compound (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, a derivative of benzofuran, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety substituted with a methoxyphenyl sulfanyl group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various biological processes.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, leading to changes in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, a related compound demonstrated significant suppression of metastasis in hepatocellular carcinoma (HCC) cells by inhibiting the expression of integrin α7 and modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
Table 1: Summary of Anticancer Effects
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | Huh7 (HCC) | 38.15 at 48h | Inhibition of integrin α7 |
| Study B | PLC/PRF/5 (HCC) | - | Downregulation of p53 |
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. While specific data on the target compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential for further exploration in this area.
Case Studies
- Study on Hepatocellular Carcinoma : A study focused on a benzofuran derivative similar to our target compound showed that it significantly reduced cell viability and migration in Huh7 cells while upregulating E-cadherin and downregulating MMP9, indicating its potential as an anti-metastatic agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth, warranting further investigation into their mechanism of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
